molecular formula C16H21N3O2 B6428187 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile CAS No. 2034473-92-0

2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile

Cat. No.: B6428187
CAS No.: 2034473-92-0
M. Wt: 287.36 g/mol
InChI Key: DMKLIRNCZQMXOJ-UHFFFAOYSA-N
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Description

2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile is a complex organic compound with a unique structure that combines a piperidine ring, a pyridine ring, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with a pyridine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine ring.

Scientific Research Applications

2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-3-carbonitrile
  • 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-5-carbonitrile

Uniqueness

Compared to similar compounds, 2-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxy}pyridine-4-carbonitrile may exhibit unique properties due to the position of the carbonitrile group on the pyridine ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-[1-(2,2-dimethylpropanoyl)piperidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)15(20)19-8-4-5-13(11-19)21-14-9-12(10-17)6-7-18-14/h6-7,9,13H,4-5,8,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKLIRNCZQMXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)OC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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